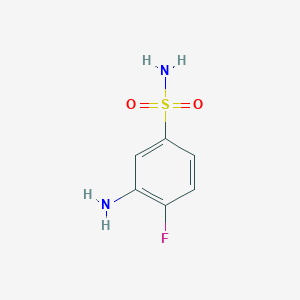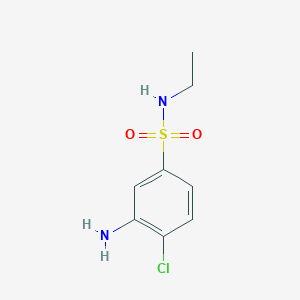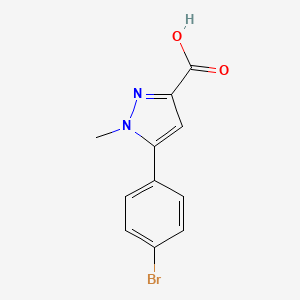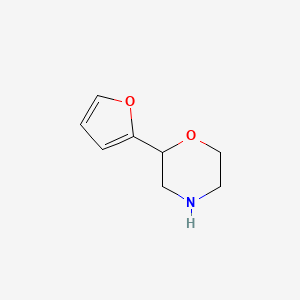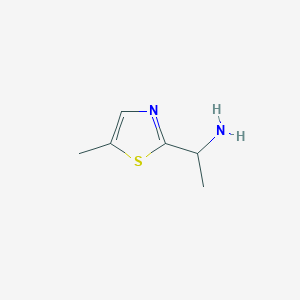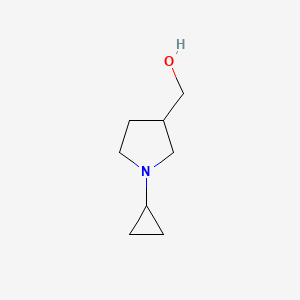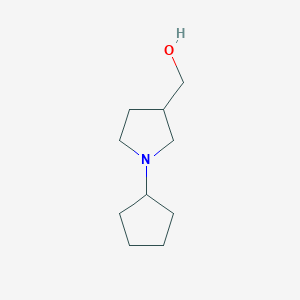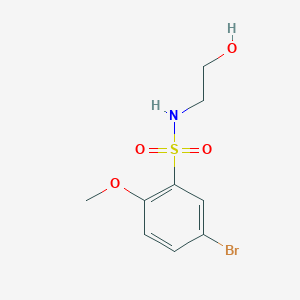
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. The presence of bromo, hydroxyethyl, and methoxy substituents indicates that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various strategies, including N-alkylation and aminohydroxylation reactions. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of N-alkyl sulfonamides, which can further undergo intramolecular reactions to yield complex structures like pyrrolobenzothiadiazepines . Similarly, the synthesis of N-substituted benzenesulfonamides can be achieved by reacting amines with sulfonyl chlorides in the presence of a base . These methods could potentially be adapted for the synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . Crystallographic analysis can provide detailed information about the molecular geometry, bond lengths, and angles, as seen in the case of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate . Such analyses are crucial for confirming the identity of the synthesized compounds and for understanding their three-dimensional arrangement, which is important for their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a variety of chemical reactions. For example, N-haloamide reactions can lead to the formation of bromo-substituted amines from olefins . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. The bromo substituent in 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide could potentially make it a suitable candidate for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of a methoxy group can affect the electron density of the aromatic ring and thus the compound's reactivity . The hydroxyethyl group could confer additional solubility in polar solvents, which is beneficial for biological applications. The bromo group can be reactive towards nucleophiles, making the compound versatile for further chemical modifications.
Aplicaciones Científicas De Investigación
Environmental Applications of Brominated Compounds
Brominated flame retardants, a group to which related compounds might belong, have been extensively reviewed for their occurrence in indoor air, dust, consumer goods, and food. Their environmental persistence and potential risks necessitate further research on their detection, environmental fate, and toxicity. Notably, studies have identified significant gaps in our understanding of many novel brominated flame retardants, underscoring the need for improved analytical methods and more comprehensive monitoring programs (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Synthesis and Polymer Research
In organic synthesis, brominated compounds are valuable intermediates for constructing complex molecular architectures. A review of cyclic compounds containing aminobenzenesulfonamide, a functional group related to the target compound, showcases the utility of such derivatives in synthesizing polyheterocyclic compounds and multifunctional cycloalkyne agents. This research paves the way for discovering new pharmaceuticals and functional molecules, highlighting the critical role of sulfonamide derivatives in both synthetic organic chemistry and the pharmaceutical industry (Kaneda, 2020).
Antioxidant Activity Analysis
Antioxidants play a crucial role in various fields, from food engineering to medicine. A review of analytical methods used in determining antioxidant activity provides a comprehensive overview of tests like ORAC, HORAC, CUPRAC, and DPPH. Such methodologies could be applicable to studying the antioxidant potential of brominated sulfonamides, helping to elucidate their utility in pharmaceuticals or food preservation (Munteanu & Apetrei, 2021).
Sulfonamide-Based Medicinal Chemistry
Sulfonamides, including those with bromine substituents, have been foundational in developing antimicrobial drugs. Research into sulfonamide derivatives has yielded compounds with broad medicinal applications, from antimicrobial to anticancer agents. This work underscores the importance of structural modification in enhancing the bioactivity and development value of sulfonamide-based drugs (Shichao et al., 2016).
Propiedades
IUPAC Name |
5-bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4S/c1-15-8-3-2-7(10)6-9(8)16(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOUOAFJUPSZKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640673 |
Source


|
| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | |
CAS RN |
871269-14-6 |
Source


|
| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




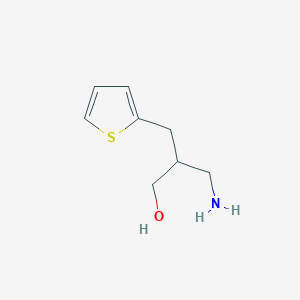
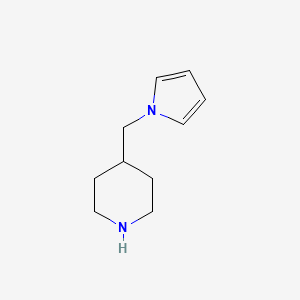
![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
